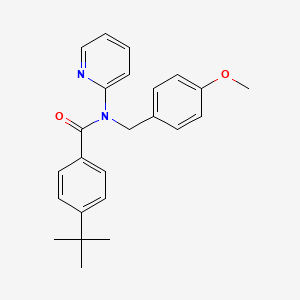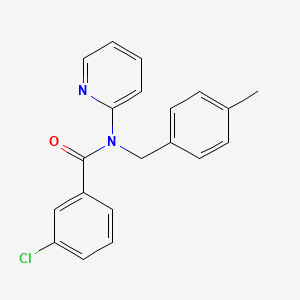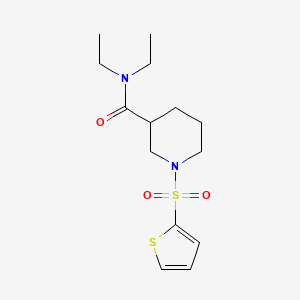
4-butoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a pyridin-2-yl group, and a thiophen-2-ylmethyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a pyridine derivative.
Attachment of the Thiophen-2-ylmethyl Group: The final step involves the alkylation of the benzamide with a thiophen-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Butoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
4-Butoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
4-ブトキシ-N-(ピリジン-2-イル)-N-(チオフェン-2-イルメチル)ベンズアミドの作用機序は、その特定の生物学的標的に依存します。一般に、このような化合物は、タンパク質、酵素、または受容体と相互作用して、それらの活性を調節することができます。関与する分子標的と経路は、生化学的アッセイや分子ドッキング研究によって特定されます。
6. 類似の化合物との比較
類似の化合物
4-ブトキシ-N-(ピリジン-2-イル)ベンズアミド: チオフェン-2-イルメチル基がありません。
N-(ピリジン-2-イル)-N-(チオフェン-2-イルメチル)ベンズアミド: ブトキシ基がありません。
4-ブトキシ-N-(チオフェン-2-イルメチル)ベンズアミド: ピリジン-2-イル基がありません。
独自性
4-ブトキシ-N-(ピリジン-2-イル)-N-(チオフェン-2-イルメチル)ベンズアミドは、3つの置換基(ブトキシ、ピリジニル、およびチオフェニル基)がすべて存在するため、その類似体と比較して、異なる化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
4-Butoxy-N-(pyridin-2-yl)benzamide: Lacks the thiophen-2-ylmethyl group, which may affect its chemical and biological properties.
N-(Pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the butoxy group, which may influence its solubility and reactivity.
4-Butoxy-N-[(thiophen-2-yl)methyl]benzamide: Lacks the pyridin-2-yl group, which may alter its binding affinity and specificity.
Uniqueness
4-Butoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of all three functional groups (butoxy, pyridin-2-yl, and thiophen-2-ylmethyl) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H22N2O2S |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
4-butoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H22N2O2S/c1-2-3-14-25-18-11-9-17(10-12-18)21(24)23(16-19-7-6-15-26-19)20-8-4-5-13-22-20/h4-13,15H,2-3,14,16H2,1H3 |
InChIキー |
QXBIIVHWZZTYIT-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11343147.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11343154.png)

![6-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11343161.png)
![N-(biphenyl-2-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11343164.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11343169.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11343170.png)

![8-(4-ethylphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11343185.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11343186.png)
![1-benzyl-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B11343193.png)
![2-(4-chlorophenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11343197.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B11343203.png)
